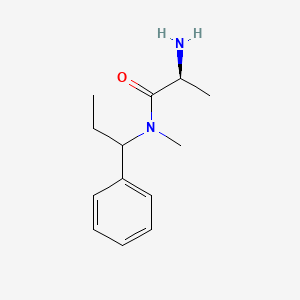

(S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide

Description

(S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide is a chiral amide derivative characterized by a methyl group and a 1-phenyl-propyl substituent on the nitrogen atom of the propionamide backbone. Its stereospecific (S)-configuration at the α-carbon of the amino group may influence its biological activity and interactions with enantioselective targets.

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-(1-phenylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15(3)13(16)10(2)14/h5-10,12H,4,14H2,1-3H3/t10-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHFAJJXEQGGDU-NUHJPDEHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N(C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1=CC=CC=C1)N(C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with (S)-2-Amino-propionic acid, N-methylamine, and 1-phenyl-propylamine.

Amide Bond Formation: The carboxyl group of (S)-2-Amino-propionic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pH control to ensure high yield and purity.

Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and scalability.

Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Conversion to primary or secondary amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s 1-phenyl-propyl group provides a hydrophobic aromatic moiety, contrasting with the benzyl-piperidine/pyrrolidine systems in compounds like and , which introduce heterocyclic rigidity.

- Steric and Electronic Profiles : The cyclopropyl substituent in , and introduces steric constraints and ring strain, which may enhance conformational stability compared to the flexible 1-phenyl-propyl chain in the target compound.

- Molecular Weight : The target compound (234.34 g/mol) is smaller than derivatives with piperidine/pyrrolidine scaffolds (e.g., 315.45 g/mol for ), suggesting differences in bioavailability or membrane permeability.

Functional and Application Insights

- Biological Relevance : Piperidine/pyrrolidine-containing analogs (e.g., ) are common in drug discovery due to their ability to mimic natural alkaloids. The target compound’s phenyl-propyl group may favor interactions with lipophilic targets.

- Discontinuation Trends : The discontinued status of the target compound contrasts with the availability of analogs like and , possibly reflecting shifts in research focus or synthetic challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.